3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides and thiazoles. It is characterized by the presence of a bromine atom attached to the benzene ring and a thiazole ring fused to the benzamide structure. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The benzene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated benzene derivative is then coupled with the thiazole ring through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives with altered biological activities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- 3-bromo-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can enhance its reactivity in substitution reactions, and the thiazole ring can contribute to its biological activity.
Properties
CAS No. |
346720-56-7 |
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Molecular Formula |
C10H9BrN2OS |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5H2,(H,12,13,14) |
InChI Key |
KQAMRXZJRBAQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)Br |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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